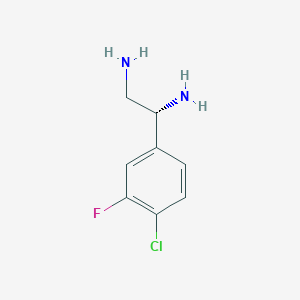

(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

GAOJCSQSPWZESZ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)N)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Compound

- The starting material is often a nitro-substituted phenyl ethanone or related compound bearing chloro and fluoro substituents at the 4- and 3-positions respectively.

- Reduction agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) are employed to convert the nitro group to the primary amine.

- Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, ethanol), and pH are tightly controlled to avoid over-reduction or side reactions.

Amination and Formation of Vicinal Diamine

- After reduction, the intermediate amine undergoes further transformation to install the second amine group at the adjacent carbon, forming the ethane-1,2-diamine structure.

- A reported synthetic approach involves a one-pot Darzens reaction followed by amine treatment and reduction steps, which can be telescoped into a streamlined process.

- For example, the reaction of chloromethyl phenyl sulfone with an aldehyde in the presence of a base (such as tert-butoxide) forms an epoxysulfone intermediate, which upon treatment with an amine and subsequent reduction (e.g., sodium borohydride) yields the vicinal diamine.

Control of Stereochemistry

- The preparation aims for the (1R)-enantiomer, which requires stereoselective synthesis or resolution techniques.

- Use of chiral catalysts, chiral auxiliaries, or enantioselective reduction methods ensures the desired absolute configuration.

- Analytical techniques such as chiral HPLC or NMR with chiral shift reagents confirm stereochemical purity.

Purification Techniques

- Purification is critical due to the presence of closely related impurities and stereoisomers.

- Techniques include:

- Silica gel chromatography using solvent gradients (hexanes/ethyl acetate).

- Crystallization from suitable solvents to enhance enantiomeric purity.

- Ion-exchange chromatography may be used for diamine salts.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Nitro reduction | LiAlH4 or catalytic hydrogenation, THF/EtOH | Nitro group to primary amine | Control temperature to avoid side reactions |

| 2 | Darzens reaction | Chloromethyl phenyl sulfone, t-BuONa, DCE | Epoxysulfone intermediate | Cold conditions (0 °C) preferred |

| 3 | Amination + reduction | Amine addition, NaBH4 reduction | Vicinal diamine formation | Reaction at −8 °C to room temp |

| 4 | Purification | Silica gel chromatography, crystallization | Pure (1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine | Ensures stereochemical and chemical purity |

Research Findings and Optimization

- Studies show that the presence of both chloro and fluoro groups significantly affects the reactivity and binding affinity of the compound in biological systems, necessitating precise synthetic control.

- Industrial synthesis often employs continuous flow reactors to improve yield and reproducibility.

- Optimization of solvent systems and reagent stoichiometry has been reported to maximize enantiomeric excess and overall yield.

- The compound’s molecular weight is approximately 188.63 g/mol, with molecular formula C8H10ClFN2.

Comparative Notes

- Similar compounds such as (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine and (1R)-1-(2,3-difluorophenyl)ethane-1,2-diamine have been synthesized using analogous methods but differ in substitution patterns affecting their biological profiles.

- The unique combination of chloro and fluoro substituents in the (1R) isomer requires tailored synthetic routes to achieve high stereoselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction can lead to the formation of secondary or tertiary amines.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine exhibit potential as anticancer agents. A specific focus has been on their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifying the compound's structure could enhance its efficacy against specific cancer cell lines .

2. Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems. Research has explored its role in developing treatments for conditions like depression and anxiety by modulating serotonin receptors. Preliminary findings indicate that certain derivatives may enhance the therapeutic profile of existing antidepressants .

Materials Science Applications

1. Polymer Chemistry

this compound has been investigated as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in stability and resilience under various environmental conditions .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives that require high durability and resistance to solvents. Studies have highlighted its effectiveness in formulating industrial coatings that withstand harsh conditions while maintaining adhesion properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several derivatives of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting a promising avenue for further drug development.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory focused on incorporating this compound into epoxy resins. The modified resins demonstrated enhanced resistance to thermal degradation compared to traditional formulations, indicating potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall biological activity.

Comparison with Similar Compounds

The compound is compared below with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs and Substituent Variations

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (CAS 1213321-93-7)

- Substituents : 3-chlorophenyl.

- Molecular Weight : 170.64 g/mol.

- Key Differences : Lacks the 4-chloro and 3-fluoro substituents, resulting in reduced steric and electronic effects compared to the target compound. Chlorine at the 3-position may decrease para-directed reactivity .

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine (CAS 1213463-05-8)

- Substituents : 2-fluoro-4-methylphenyl.

- Molecular Weight : 168.22 g/mol.

- Key Differences : The methyl group at the 4-position increases steric bulk, while fluorine at the 2-position may alter electronic distribution. This combination could reduce lipophilicity compared to the target compound’s chloro-fluoro motif .

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride

- Substituents : 4-methoxyphenyl groups at both 1- and 2-positions.

- Molecular Weight : ~328.8 g/mol (free base: C₁₆H₂₀N₂O₂).

- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl/F in the target compound. This likely decreases ClogP (lipophilicity) and alters solubility .

1-(3-Bromo-phenyl)ethane-1,2-diamine (CAS 69810-97-5)

- Substituents : 3-bromophenyl.

- Molecular Weight : 215.08 g/mol.

- Key Differences : Bromine’s larger atomic size and polarizability may enhance binding affinity in hydrophobic pockets but increase molecular weight and steric hindrance compared to Cl/F substituents .

Physicochemical Properties

*ClogP values estimated using substituent contributions.

Biological Activity

(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is a chemical compound with significant potential in medicinal chemistry due to its unique structural attributes, including a chloro and a fluoro substituent on the phenyl ring. Its molecular formula is , and it has been identified as a promising candidate for various biological applications, particularly in the field of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound features a chiral center at the ethane moiety, which contributes to its biological activity. The presence of both chloro and fluoro groups enhances its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.63 g/mol |

| CAS Number | 1213587-35-9 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes crucial for metabolic pathways. For instance, it has been linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune response and cancer progression. The inhibitory activity is attributed to the unique electronic properties imparted by the chloro and fluoro groups, which enhance binding affinity to the enzyme's active site .

2. Anticancer Properties

Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study 1: IDO1 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying degrees of IDO1 inhibition, with some compounds showing nanomolar IC50 values. This highlights the potential for developing targeted therapies in cancer treatment through modulation of immune responses . -

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on breast cancer cells. Results indicated a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent against hormone-responsive tumors .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine | Different positioning of substituents; varied activity | |

| 4-Chloroaniline | Lacks ethylene diamine moiety; primarily used in dyes | |

| 3-Fluoroaniline | Similar aromatic structure; used in pharmaceuticals |

This table illustrates how variations in substituent positioning can affect biological activity, emphasizing the importance of this compound's unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.